6-Hydroxynon-8-enal
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Overview
Description
6-Hydroxynon-8-enal is a hydroxyalkenal compound characterized by the presence of a hydroxyl group and an aldehyde group on a non-ene chain. This compound is of significant interest due to its role in various biochemical processes, particularly those involving lipid peroxidation and oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxynon-8-enal can be synthesized through the oxidation of lipids containing polyunsaturated fatty acids. The process involves the peroxidation of these lipids, leading to the formation of hydroxyalkenals. Specific conditions, such as the presence of oxygen and catalysts like lipoxygenases, facilitate this reaction .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be produced in laboratory settings using controlled oxidation reactions. The use of specific catalysts and reaction conditions ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxynon-8-enal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products:
Oxidation: Formation of non-enoic acids.
Reduction: Formation of non-enol compounds.
Substitution: Formation of esters and ethers.
Scientific Research Applications
6-Hydroxynon-8-enal has diverse applications in scientific research:
Mechanism of Action
6-Hydroxynon-8-enal exerts its effects through several mechanisms:
Comparison with Similar Compounds
4-Hydroxynonenal: Another hydroxyalkenal produced during lipid peroxidation, known for its role in oxidative stress and cellular signaling.
5-Hydroxynon-2-enal: Similar in structure but differs in the position of the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness: 6-Hydroxynon-8-enal is unique due to its specific structural configuration, which influences its reactivity and interaction with biological molecules. Its distinct position of the hydroxyl group allows for unique chemical transformations and biological effects compared to other hydroxyalkenals .
Properties
CAS No. |
155590-58-2 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
6-hydroxynon-8-enal |
InChI |
InChI=1S/C9H16O2/c1-2-6-9(11)7-4-3-5-8-10/h2,8-9,11H,1,3-7H2 |
InChI Key |
UUWDDEBAMBKSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCCC=O)O |
Origin of Product |
United States |
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